5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol
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Overview
Description
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is a chemical compound with the molecular formula C15H10INO3S and a molecular weight of 411.21 g/mol . This compound belongs to the class of quinoline derivatives and is characterized by the presence of an iodophenyl group and a sulfonyl group attached to the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-hydroxyquinoline and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or desulfonylated products.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, deiodinated quinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Bromophenyl)sulfonyl)quinolin-8-ol
- 5-((4-Chlorophenyl)sulfonyl)quinolin-8-ol
- 5-((4-Fluorophenyl)sulfonyl)quinolin-8-ol
Uniqueness
Compared to its analogs, 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
Properties
CAS No. |
61430-94-2 |
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Molecular Formula |
C15H10INO3S |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
5-(4-iodophenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C15H10INO3S/c16-10-3-5-11(6-4-10)21(19,20)14-8-7-13(18)15-12(14)2-1-9-17-15/h1-9,18H |
InChI Key |
YTWNHODOXQJSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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